![molecular formula [NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128 B1143230 PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL CAS No. 163442-68-0](/img/new.no-structure.jpg)
PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL
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Overview
Description
PAMAM Dendrimer, Generation 5 Solution 5 wt. % in Methanol: is a highly branched, symmetrical polymer known for its unique structural and functional properties. This compound belongs to the family of poly(amidoamine) dendrimers, which are characterized by their tree-like architecture and numerous terminal functional groups. The Generation 5 dendrimer, specifically, has an ethylenediamine core and 128 surface primary amino groups, making it highly versatile for various applications .
Mechanism of Action
Target of Action
PAMAM dendrimers are symmetrical polymers with a large number of modifiable terminal functional groups . These terminal functional groups can bind to various targeting or guest molecules . The primary targets of PAMAM dendrimers are biomolecules due to their biocompatibility and affinity .
Mode of Action
The interaction of PAMAM dendrimers with their targets involves the binding of the dendrimer’s terminal functional groups to the biomolecules . This interaction can bring about conformational changes in the target molecules . For example, PAMAM dendrimers can act as compacting agents, inducing conformational changes in DNA molecules .
Biochemical Pathways
The exact biochemical pathways affected by PAMAM dendrimers can vary depending on the specific target molecules and the nature of the dendrimer’s terminal functional groups. The general mechanism involves the dendrimer binding to the target molecule and altering its conformation or function . This can have downstream effects on various biochemical pathways, potentially influencing processes such as gene expression, protein synthesis, and cellular signaling.
Result of Action
The molecular and cellular effects of PAMAM dendrimer action depend on the specific target molecules and the nature of the dendrimer’s terminal functional groups. By binding to and altering the conformation or function of target molecules, PAMAM dendrimers can influence a variety of molecular and cellular processes. For instance, when acting on DNA molecules, PAMAM dendrimers can induce conformational changes that may affect gene expression .
Action Environment
The action, efficacy, and stability of PAMAM dendrimers can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the dendrimer’s conformation and binding affinity for target molecules. Additionally, the presence of other biomolecules can influence the dendrimer’s interactions with its targets. The PAMAM Dendrimer, Generation 5 Solution 5 wt. % in Methanol has a density of 0.797 g/mL at 25 °C and is typically stored at 2-8°C .
Biochemical Analysis
Biochemical Properties
The PAMAM Dendrimer, Generation 5 Solution 5 wt. per cent in Methanol has a significant role in biochemical reactions due to its unique structure. The terminal functional groups of the dendrimer can bind to various biomolecules, including enzymes and proteins . These interactions can be used for targeted delivery, controlled release, or imaging applications .
Cellular Effects
The PAMAM Dendrimer, Generation 5 Solution 5 wt. per cent in Methanol can influence cell function in various ways. For instance, it can bring about conformational changes in the DNA molecule
Molecular Mechanism
At the molecular level, the PAMAM Dendrimer, Generation 5 Solution 5 wt. per cent in Methanol exerts its effects through binding interactions with biomolecules. The dendrimer’s terminal groups can covalently attach drugs, targeting ligands, or imaging agents . This allows for precise control over the delivery and release of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PAMAM dendrimers involves a stepwise polymerization process. The process begins with the reaction of ethylenediamine with methyl acrylate to form a half-generation dendrimer. This intermediate is then reacted with ethylenediamine to complete the full generation. This iterative process is repeated to achieve the desired generation number. For Generation 5, this involves five cycles of these reactions .
Industrial Production Methods
Industrial production of PAMAM dendrimers follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions such as temperature, pH, and reactant concentrations. The final product is typically purified using techniques like dialysis or ultrafiltration to remove unreacted monomers and by-products .
Chemical Reactions Analysis
Types of Reactions
PAMAM dendrimers can undergo various chemical reactions, including:
Oxidation: The amino groups on the dendrimer surface can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the surface functional groups, potentially altering the dendrimer’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups like alkyl, acyl, or aryl groups .
Scientific Research Applications
Structural Characteristics
PAMAM dendrimers are branched macromolecules with a central core (typically ethylenediamine) and multiple layers of branching units leading to terminal functional groups. Generation 5 dendrimers possess 128 terminal amino groups , which provide extensive opportunities for chemical modification and interaction with biological systems. The unique tree-like architecture contributes to their high surface area-to-volume ratio, making them suitable for various applications.
Drug Delivery Systems
Mechanism of Action : PAMAM dendrimers can encapsulate hydrophobic drugs within their core, enhancing solubility and bioavailability. Their surface can be modified to facilitate targeted delivery, allowing for controlled release profiles.
Case Study : Research has demonstrated the efficacy of PAMAM dendrimers in delivering anticancer drugs. For instance, studies on drug-resistant cancer cell lines showed that PAMAM dendrimers could improve drug efficacy significantly, with IC50 values indicating effective concentrations for inhibiting cell growth .
Parameter | PAMAM Dendrimer G5 | Conventional Drug Carriers |
---|---|---|
Encapsulation Efficiency | High | Moderate |
Targeting Capability | High | Low |
Controlled Release | Yes | Limited |
Gene Therapy
PAMAM dendrimers serve as vectors for gene delivery due to their ability to form complexes with nucleic acids. Their positive charge facilitates electrostatic interactions with negatively charged DNA or RNA molecules.
Case Study : A study indicated that PAMAM dendrimers could effectively deliver plasmid DNA into cells, enhancing gene expression levels compared to traditional methods . The ability to modify the surface chemistry further allows for improved targeting of specific cell types.
Antimicrobial Applications
The antimicrobial properties of PAMAM dendrimers have been extensively studied. Their cationic nature allows them to disrupt microbial membranes.
Case Study : Research showed that amine-terminated PAMAM dendrimers exhibited significant growth inhibition against Gram-positive bacteria such as Staphylococcus spp., demonstrating their potential as antimicrobial agents . The mechanism involves membrane disruption and interference with cellular processes.
Imaging and Diagnostic Applications
PAMAM dendrimers can be conjugated with imaging agents to enhance contrast in imaging techniques such as MRI or fluorescence imaging.
Case Study : A study explored the use of PAMAM dendrimers as carriers for imaging agents targeting HER-2 receptors in cancer cells. The results indicated improved imaging contrast and specificity, highlighting their potential in diagnostic applications .
Biosensors
The unique properties of PAMAM dendrimers make them suitable for biosensor applications, where they can be used to immobilize biomolecules or enhance signal transduction.
Case Study : Research demonstrated that PAMAM dendrimers could be used to develop biosensors for detecting glucose levels, showing a rapid response time and high sensitivity .
Photodynamic Therapy
PAMAM dendrimers can enhance the efficacy of photodynamic therapy by serving as carriers for photosensitizers.
Case Study : Studies have shown that when complexed with certain photosensitizers, PAMAM dendrimers significantly enhance singlet oxygen generation, which is crucial for effective tumor treatment .
Comparison with Similar Compounds
Similar Compounds
PAMAM Dendrimer, Generation 4 Solution: Similar structure but with fewer surface groups (64 amino groups).
PAMAM Dendrimer, Generation 6 Solution: Higher generation with more surface groups (256 amino groups).
PAMAM-OH Dendrimer, Generation 5 Solution: Similar generation but with hydroxyl surface groups instead of amino groups
Uniqueness
The Generation 5 PAMAM dendrimer is unique due to its balance of size and functional group density. It offers a high degree of functionality while maintaining manageable synthesis and purification processes. This makes it particularly suitable for applications requiring a high degree of surface modification and interaction with biological systems .
Biological Activity
PAMAM (Polyamidoamine) dendrimers are a class of highly branched macromolecules characterized by their tree-like structure, which allows for numerous functional groups on their surface. The Generation 5 PAMAM dendrimer, specifically in a 5% solution in methanol, has garnered significant attention due to its unique properties and potential applications in biomedical fields, particularly in drug delivery and antimicrobial activity.
Structural Characteristics
PAMAM dendrimers are synthesized from a central core (typically ethylenediamine) with branching units leading to terminal functional groups. Generation 5 dendrimers have 128 terminal amino groups, making them highly versatile for various applications, including drug delivery and gene therapy. The presence of these functional groups allows for modifications that can enhance their biological activity and targeting capabilities.
Mechanisms of Biological Activity
The biological activity of PAMAM dendrimers is primarily attributed to their ability to interact with biomolecules through electrostatic interactions, hydrogen bonding, and hydrophobic effects. These interactions can lead to several outcomes:
- Cell Membrane Interaction : PAMAM G5 dendrimers can penetrate cellular membranes, influenced by factors such as pH and the presence of membrane components. Studies indicate that PAMAM G5 shows enhanced penetration into anionic lipid bilayers compared to lower generations .
- Antimicrobial Activity : Research has shown that PAMAM dendrimers exhibit antimicrobial properties against various pathogens. For instance, amine-terminated PAMAM dendrimers have demonstrated significant growth inhibition against Gram-positive bacteria like Staphylococcus spp. . The mechanism involves disruption of bacterial membranes and interference with cellular processes.
- Drug Delivery : PAMAM dendrimers can encapsulate hydrophobic drugs within their core, improving solubility and bioavailability. They facilitate controlled release profiles due to their structural characteristics . This capability is particularly beneficial for delivering anticancer drugs, as demonstrated in studies involving drug-resistant cancer cell lines .
Case Studies
Several studies illustrate the diverse biological activities of PAMAM G5 dendrimers:
- Anticancer Applications : A study evaluated the cytotoxic effects of G4-PAMAM on various cancer cell lines, revealing significant antiproliferative activity with IC50 values indicating effective concentrations for inhibiting cell growth . These findings suggest that higher-generation PAMAM dendrimers may enhance drug efficacy in cancer therapies.
- Hemolytic Activity : The hemolytic potential of PAMAM dendrimers was assessed, showing low hemolysis rates at concentrations exceeding 1000 µg/mL, indicating a favorable safety profile for potential therapeutic applications .
- Photodynamic Therapy : Research on the use of PAMAM dendrimers as carriers for photodynamic agents demonstrated enhanced singlet oxygen generation when complexed with certain photosensitizers. This property is crucial for improving the efficacy of photodynamic therapy in treating tumors .
Data Tables
Properties
CAS No. |
163442-68-0 |
---|---|
Molecular Formula |
[NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128 |
Molecular Weight |
28824.81 |
Origin of Product |
United States |
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